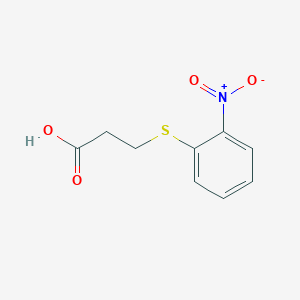

3-(2-Nitrophenyl)sulfanylpropanoic acid

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

3-(2-nitrophenyl)sulfanylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4S/c11-9(12)5-6-15-8-4-2-1-3-7(8)10(13)14/h1-4H,5-6H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHKLQMGZGZMTJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])SCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00277513 | |

| Record name | 3-[(2-nitrophenyl)sulfanyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00277513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5324-52-7 | |

| Record name | NSC2701 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2701 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-[(2-nitrophenyl)sulfanyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00277513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 2 Nitrophenyl Sulfanylpropanoic Acid

Precursor Synthesis and Functional Group Integration

The primary precursors are:

Aryl Component : This is typically derived from a 2-substituted nitrobenzene. Common starting materials include 2-nitrothiophenol , where the sulfur is already present, or a 2-halonitrobenzene (e.g., 2-chloro- or 2-bromonitrobenzene), which requires subsequent C-S bond formation.

Propanoic Acid Component : This three-carbon chain can be sourced from molecules like 3-mercaptopropionic acid , which contains both the thiol and the acid moiety, or from acrylic acid and its esters, which possess a reactive double bond for conjugate addition. google.comatamankimya.com

The synthesis of precursors like 3-mercaptopropionic acid is itself a significant process, often achieved via the addition of hydrogen sulfide to acrylic acid. google.comwipo.intgoogle.com The integration of the nitro group on the aromatic ring is typically performed early in a synthetic sequence, starting from nitrobenzene itself, as the nitro group is a powerful electron-withdrawing group that can influence the reactivity of the aromatic ring.

Carbon-Sulfur Bond Formation Strategies

The central challenge in synthesizing 3-(2-Nitrophenyl)sulfanylpropanoic acid is the construction of the thioether (C-S) bond. The two principal strategies employed are nucleophilic sulfanylation and transition-metal-catalyzed cross-coupling.

Nucleophilic Sulfanylation Approaches

Nucleophilic approaches involve a sulfur-based nucleophile attacking an electrophilic carbon center. This is one of the most direct and widely used methods for forming this type of thioether.

Michael Addition : This is a highly efficient and atom-economical reaction where a nucleophile adds to an α,β-unsaturated carbonyl compound. In this context, 2-nitrothiophenol acts as the nucleophile, and acrylic acid (or an acrylate ester) serves as the Michael acceptor. usm.edu The reaction is typically catalyzed by a base, which deprotonates the thiol to form a more potent thiolate nucleophile. This thiolate then attacks the β-carbon of the acrylic acid, directly yielding the 3-(2-nitrophenyl)sulfanylpropanoic acid skeleton. rsc.orgnsf.gov

Nucleophilic Substitution : This classic SN2 reaction involves the thiolate of 2-nitrothiophenol attacking an alkyl halide. The corresponding precursor for the propanoic acid moiety would be a 3-halopropanoic acid, such as 3-bromopropanoic acid. researchgate.net The reaction is typically carried out in the presence of a base to generate the thiolate anion.

| Method | Sulfur Precursor | Carbon Precursor | Key Features |

| Michael Addition | 2-Nitrothiophenol | Acrylic Acid / Acrylate Ester | High atom economy; base-catalyzed; forms C-S bond and propanoic structure simultaneously. |

| Nucleophilic Substitution | 2-Nitrothiophenol | 3-Halopropanoic Acid | Classic SN2 mechanism; requires a good leaving group on the propyl chain; generates salt byproduct. |

Transition-Metal-Catalyzed Cross-Coupling Reactions

Modern organic synthesis often employs transition-metal catalysts to facilitate the formation of C-S bonds, which can be difficult to achieve otherwise, especially with less reactive precursors. beilstein-journals.org These methods typically couple an aryl halide or pseudohalide with a thiol.

For the synthesis of 3-(2-Nitrophenyl)sulfanylpropanoic acid, this would involve the reaction of a 2-halonitrobenzene with 3-mercaptopropionic acid. A variety of catalytic systems have been developed for such transformations. researchgate.net

Copper-Catalyzed Coupling : Often referred to as Ullmann-type reactions, copper-catalyzed methods are effective for coupling aryl iodides and bromides with thiols. For instance, the reaction of aryl iodides with 3-mercaptopropionic acid can be successfully mediated by copper(I) oxide (Cu₂O) in a solvent like pyridine. researchgate.netdoaj.org

Palladium-Catalyzed Coupling : Palladium-based catalysts, often used in Buchwald-Hartwig amination chemistry, have been adapted for C-S bond formation. These systems typically use a palladium precursor (e.g., Pd(OAc)₂) and a specialized phosphine ligand to facilitate the catalytic cycle.

Nickel and Iron-Catalyzed Coupling : In a drive towards more sustainable and cost-effective methods, catalysts based on abundant first-row transition metals like nickel and iron are gaining prominence. thieme-connect.com These systems can offer high efficiency and are often preferred in large-scale industrial processes.

| Catalyst System | Typical Aryl Precursor | Typical Thiol Precursor | Common Conditions |

| Copper (Cu) | 2-Iodo/Bromonitrobenzene | 3-Mercaptopropionic acid | Cu₂O, Pyridine, Reflux |

| Palladium (Pd) | 2-Bromo/Chloronitrobenzene | 3-Mercaptopropionic acid | Pd(OAc)₂, Phosphine Ligand, Base |

| Nickel (Ni) | 2-Chloronitrobenzene | 3-Mercaptopropionic acid | NiCl₂(ligand), Base |

Construction of the Propanoic Acid Moiety

The method of constructing the three-carbon acid portion of the molecule is intrinsically linked to the C-S bond formation strategy.

The most direct approach is the Michael addition of 2-nitrothiophenol to acrylic acid or an acrylate ester. This reaction simultaneously forms the C-S bond at the 3-position and establishes the complete carbon skeleton of the propanoic acid moiety. If an ester is used, a final hydrolysis step is required to yield the carboxylic acid.

Alternatively, if the synthesis begins with 3-mercaptopropionic acid , the propanoic acid moiety is already fully formed. atamankimya.comnih.gov The synthetic task is then reduced to attaching the 2-nitrophenyl group to the existing sulfur atom via a transition-metal-catalyzed cross-coupling reaction.

Chemo- and Regioselective Synthesis Considerations

Achieving the desired product requires precise control over both chemoselectivity and regioselectivity due to the multiple reactive sites present in the precursors.

Chemoselectivity : The precursors contain several functional groups: a nitro group, a thiol (or halide), and a carboxylic acid. The chosen reaction conditions must selectively form the C-S bond without causing unwanted side reactions. For example, in metal-catalyzed couplings, the catalyst and ligands must be tolerant of the acidic proton of the carboxylic acid and the reducible nitro group. researchgate.net In some cases, protection of the carboxylic acid as an ester may be necessary to prevent it from interfering with the reaction, for example, by coordinating to the metal catalyst.

Regioselectivity : The synthesis must ensure the correct connectivity: the sulfur atom must be bonded to the C2 position of the nitrobenzene ring and the C3 position of the propanoic acid.

Aromatic Ring : Using a C2-substituted precursor like 2-nitrothiophenol or 2-halonitrobenzene guarantees the correct substitution pattern on the aromatic ring.

Propanoic Acid Chain : The Michael addition of a thiol to an acrylate is inherently regioselective, with the soft sulfur nucleophile preferentially attacking the soft β-carbon, leading exclusively to the desired 3-sulfanylpropanoic acid derivative. nsf.gov In the SN2 approach, using a 3-halopropanoic acid ensures the correct linkage.

Green Chemistry Principles in 3-(2-Nitrophenyl)sulfanylpropanoic Acid Synthesis

Evaluating the synthetic methodologies through the lens of green chemistry highlights the advantages and disadvantages of each approach in terms of environmental impact and sustainability. yale.edupsu.edusigmaaldrich.com

Atom Economy : The Michael addition of 2-nitrothiophenol to acrylic acid exhibits 100% atom economy, as all atoms from the reactants are incorporated into the final product. acs.org This is superior to nucleophilic substitution and cross-coupling reactions, which generate stoichiometric amounts of salt byproducts.

Catalysis vs. Stoichiometric Reagents : Transition-metal-catalyzed reactions are preferable to older stoichiometric methods, as the catalyst is used in small amounts and can facilitate many turnovers. epa.gov The development of catalysts based on earth-abundant metals like iron further enhances the green credentials of this approach.

Solvents and Energy : Green chemistry principles favor reactions that use benign solvents (like water or ethanol) or are performed under solvent-free conditions. mdpi.com Furthermore, methods that proceed at lower temperatures are more energy-efficient. nih.gov Modern catalytic methods are increasingly being optimized to work under milder conditions and in more environmentally friendly solvents.

| Principle | Michael Addition | Nucleophilic Substitution | Transition-Metal Catalysis |

| Atom Economy | Excellent (100%) | Poor (salt waste) | Poor (salt waste) |

| Catalysis | Base-catalyzed | Stoichiometric base | Metal-catalyzed (preferred) |

| Reagent Hazard | Thiols are malodorous | Halogenated compounds | Potentially toxic heavy metals |

| Energy Efficiency | Often proceeds at moderate temperatures | May require heating | Varies; trend is toward milder conditions |

| Solvent Choice | Can be run in various solvents, sometimes neat | Often requires polar aprotic solvents | Dependent on catalyst system |

Scalability and Process Optimization in Laboratory Synthesis

The transition from a bench-scale discovery synthesis to a larger, more robust laboratory-scale production of 3-(2-Nitrophenyl)sulfanylpropanoic acid necessitates a thorough evaluation of the chosen synthetic route for safety, efficiency, and reproducibility. While specific literature on the multi-gram or kilogram-scale synthesis of this exact molecule is not extensively detailed, the scalability can be analyzed through the lens of its most plausible synthetic pathways: the Thiol-Michael addition and the Nucleophilic Aromatic Substitution (SNAr). Process optimization for either route involves a systematic investigation of reaction parameters to maximize yield, purity, and throughput while minimizing costs, reaction time, and waste generation.

The primary considerations for scaling up the synthesis of 3-(2-Nitrophenyl)sulfanylpropanoic acid revolve around managing reaction exotherms, ensuring efficient mass and heat transfer, handling reagents and solvents in larger quantities, and developing scalable purification and isolation procedures.

Optimization of the Thiol-Michael Addition Route

A common and efficient method for creating the C-S bond in the target molecule is the Michael addition of 2-nitrobenzenethiol to an acrylic acid derivative. The scalability of this reaction is generally high, but several parameters must be optimized.

Catalyst Selection and Loading: This reaction is typically catalyzed by a base. While strong bases like sodium hydroxide can be effective, they can also lead to side reactions. Organic bases such as triethylamine (TEA) or phosphines are often preferred for their milder nature. rsc.org Optimizing the catalyst loading is crucial; a lower catalyst amount is economically favorable for larger scales but may lead to longer reaction times. Conversely, excessive catalyst can promote undesired side reactions.

Solvent Choice and Concentration: The choice of solvent impacts reactant solubility, reaction rate, and temperature control. Polar aprotic solvents are often effective. As the scale increases, solvent volume becomes a significant cost and disposal issue. Therefore, optimizing for higher concentrations is desirable, but this can create challenges with mixing and heat dissipation. The reaction rate can be significantly influenced by the solvent, with some studies showing that aqueous conditions or specific organic solvents can facilitate the reaction.

Temperature Control: The Michael addition is often exothermic. On a small scale, this heat can dissipate easily, but in larger reactors, inefficient heat removal can lead to a runaway reaction and the formation of impurities. A key aspect of process optimization is to establish a safe temperature range and ensure the cooling capacity of the reactor is sufficient.

Stoichiometry and Addition Rate: The molar ratio of 2-nitrobenzenethiol to the acrylate substrate must be carefully controlled. On a larger scale, the rate of addition of one reactant to the other becomes critical for managing the reaction exotherm and preventing localized high concentrations that could lead to side-product formation.

A hypothetical optimization study for the base-catalyzed Michael addition of 2-nitrobenzenethiol to acrylic acid might explore the following variables, with results summarized in a data table.

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|

| 1 | Triethylamine (10) | Ethanol | 25 | 24 | 75 | 92 |

| 2 | Triethylamine (5) | Ethanol | 25 | 48 | 72 | 93 |

| 3 | Triethylamine (10) | Acetonitrile (B52724) | 25 | 18 | 82 | 95 |

| 4 | Triethylamine (10) | Acetonitrile | 50 | 6 | 85 | 91 |

| 5 | Dimethylphenylphosphine (2) | Acetonitrile | 25 | 4 | 92 | 97 |

Optimization of the Nucleophilic Aromatic Substitution (SNAr) Route

An alternative pathway involves the reaction of 3-mercaptopropanoic acid with an activated aryl halide, such as 1-chloro-2-nitrobenzene or 1-fluoro-2-nitrobenzene. The nitro group is strongly electron-withdrawing, which activates the aromatic ring toward nucleophilic attack, making this a viable strategy.

Base and Solvent System: A base is required to deprotonate the thiol of 3-mercaptopropanoic acid, forming a more potent thiolate nucleophile. Inorganic bases like potassium carbonate (K2CO3) are often used in polar aprotic solvents like DMAc or DMF. nih.gov The choice of base and solvent is interdependent and critical for achieving a good reaction rate and yield. Optimization involves screening different base-solvent combinations to find the most efficient system.

Temperature and Reaction Time: SNAr reactions often require elevated temperatures to proceed at a reasonable rate. nih.gov Scaling up requires careful consideration of heating methods to ensure uniform temperature throughout the reaction vessel. Process optimization aims to find the lowest possible temperature that provides an acceptable reaction time to minimize energy consumption and potential thermal degradation of products.

Work-up and Purification: The isolation of 3-(2-Nitrophenyl)sulfanylpropanoic acid from the SNAr reaction mixture typically involves an aqueous work-up to remove inorganic salts and the solvent. On a larger laboratory scale, this can lead to the handling of large volumes of aqueous waste. Optimizing the purification process, for instance, by favoring crystallization over chromatography, is a key goal for scalability. Developing a procedure where the product crystallizes directly from the reaction mixture upon cooling or addition of an anti-solvent would be a significant process improvement.

Chemical Reactivity and Transformations of 3 2 Nitrophenyl Sulfanylpropanoic Acid

Reactions of the Carboxylic Acid Functionality

The carboxylic acid group is a versatile functional group that can participate in a variety of reactions, including esterification, amidation, reduction, and conversion to acid halides.

Esterification Reactions

3-(2-Nitrophenyl)sulfanylpropanoic acid can be converted to its corresponding esters through reaction with various alcohols under acidic conditions. This reaction, known as Fischer esterification, is typically catalyzed by a strong acid such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction is reversible, and to drive it towards the formation of the ester, an excess of the alcohol is often used, or the water formed during the reaction is removed. chemguide.co.uk

For instance, the reaction of 3-(2-nitrophenyl)sulfanylpropanoic acid with a generic alcohol (R-OH) would yield the corresponding ester, 3-(2-nitrophenyl)sulfanylpropanoate. The general reaction is as follows:

Reaction Scheme:

The reaction conditions typically involve heating the carboxylic acid and alcohol with a catalytic amount of acid. For example, esterification of propanoic acid with various alcohols has been shown to proceed efficiently at temperatures between 45°C and 65°C. researchgate.netceon.rs

| Reactant (Alcohol) | Product |

| Methanol | Methyl 3-(2-nitrophenyl)sulfanylpropanoate |

| Ethanol | Ethyl 3-(2-nitrophenyl)sulfanylpropanoate |

| Propanol | Propyl 3-(2-nitrophenyl)sulfanylpropanoate |

Amidation Reactions

The carboxylic acid functionality of 3-(2-nitrophenyl)sulfanylpropanoic acid can react with ammonia or primary and secondary amines to form amides. This transformation typically requires the activation of the carboxylic acid, as the direct reaction with an amine is often slow. Common methods for amide formation include the use of coupling agents or the conversion of the carboxylic acid to a more reactive derivative, such as an acid chloride.

The general reaction with an amine (R-NH₂) can be represented as:

Reaction Scheme:

For example, the synthesis of N-aryl amides can be achieved directly from nitroarenes and carboxylic acids, highlighting the compatibility of the nitro group with amidation conditions. google.com

| Reactant (Amine) | Product |

| Ammonia | 3-(2-Nitrophenyl)sulfanylpropanamide |

| Methylamine | N-Methyl-3-(2-nitrophenyl)sulfanylpropanamide |

| Aniline | N-Phenyl-3-(2-nitrophenyl)sulfanylpropanamide |

Reduction to Alcohols

The carboxylic acid group can be reduced to a primary alcohol. However, this reduction requires a strong reducing agent, as carboxylic acids are relatively resistant to reduction. The presence of the nitro group on the aromatic ring presents a challenge, as many reducing agents can also reduce the nitro group to an amine.

Selective reduction of the carboxylic acid in the presence of a nitro group can be achieved using specific reagents. Borane complexes, such as borane-tetrahydrofuran (BH₃-THF) or borane-dimethyl sulfide (BH₃-SMe₂), are often effective for this transformation.

The reduction of 3-(2-nitrophenyl)sulfanylpropanoic acid would yield 3-(2-nitrophenyl)sulfanylpropan-1-ol.

Reaction Scheme:

This selective reduction is crucial for synthesizing compounds where the nitro functionality is required for subsequent reactions.

Acid Halide Formation and Derivatives

Carboxylic acids can be converted into more reactive acid halides, typically acid chlorides or bromides, which are valuable intermediates for the synthesis of esters, amides, and other acyl derivatives. The most common reagent for the synthesis of acid chlorides is thionyl chloride (SOCl₂).

The reaction of 3-(2-nitrophenyl)sulfanylpropanoic acid with thionyl chloride would produce 3-(2-nitrophenyl)sulfanylpropanoyl chloride.

Reaction Scheme:

These acid halides are highly reactive and readily undergo nucleophilic acyl substitution with a variety of nucleophiles.

| Reactant | Product of Reaction with 3-(2-Nitrophenyl)sulfanylpropanoyl chloride |

| Water | 3-(2-Nitrophenyl)sulfanylpropanoic acid |

| Ethanol | Ethyl 3-(2-nitrophenyl)sulfanylpropanoate |

| Ammonia | 3-(2-Nitrophenyl)sulfanylpropanamide |

Transformations Involving the Sulfanyl (B85325) Group

The sulfur atom in the sulfanyl group is susceptible to oxidation, leading to the formation of sulfoxides and sulfones. These transformations are significant as they can alter the electronic properties and biological activity of the molecule.

Oxidation to Sulfoxides and Sulfones

The sulfanyl group of 3-(2-nitrophenyl)sulfanylpropanoic acid can be oxidized to a sulfoxide (B87167) and further to a sulfone. The extent of oxidation can be controlled by the choice of the oxidizing agent and the reaction conditions.

Oxidation to Sulfoxide: Selective oxidation to the sulfoxide, 3-(2-nitrophenyl)sulfinylpropanoic acid, can be achieved using mild oxidizing agents. A common method involves the use of hydrogen peroxide in a suitable solvent like acetic acid. nih.gov Careful control of the stoichiometry of the oxidant is crucial to prevent over-oxidation to the sulfone. acsgcipr.org

Reaction Scheme:

Oxidation to Sulfone: Stronger oxidizing agents or an excess of the oxidizing agent will lead to the formation of the sulfone, 3-(2-nitrophenyl)sulfonylpropanoic acid. Reagents such as potassium permanganate (KMnO₄) or excess hydrogen peroxide can be used for this transformation. acsgcipr.orgorganic-chemistry.org

Reaction Scheme:

The oxidation state of the sulfur atom significantly impacts the molecule's polarity and chemical properties.

| Starting Material | Oxidizing Agent | Product |

| 3-(2-Nitrophenyl)sulfanylpropanoic acid | H₂O₂ (1 equivalent) | 3-(2-Nitrophenyl)sulfinylpropanoic acid |

| 3-(2-Nitrophenyl)sulfanylpropanoic acid | H₂O₂ (excess) or KMnO₄ | 3-(2-Nitrophenyl)sulfonylpropanoic acid |

| 3-(2-Nitrophenyl)sulfinylpropanoic acid | H₂O₂ or KMnO₄ | 3-(2-Nitrophenyl)sulfonylpropanoic acid |

Cleavage of Carbon-Sulfur Bonds for Further Derivatization

The carbon-sulfur (C-S) bond in thioethers, while generally stable, can be cleaved under specific conditions to allow for further molecular modifications. In the context of 3-(2-nitrophenyl)sulfanylpropanoic acid, the cleavage of the C-S bond can be a strategic step in synthesis, enabling the introduction of new functional groups at the sulfur or the aromatic ring. Various methods, including oxidative, reductive, and transition-metal-free approaches, can be employed for this purpose. rsc.org

Photochemical methods offer a pathway for the homolytic cleavage of C-S bonds in alkyl and benzyl sulfides upon irradiation. researchgate.net This process generates a thiyl radical and an alkyl radical, which can then participate in a variety of subsequent reactions such as coupling, hydrogen abstraction, or disproportionation. researchgate.net For 3-(2-nitrophenyl)sulfanylpropanoic acid, this could potentially lead to the formation of 2-nitrothiophenol and derivatives of propanoic acid.

Oxidative C-S bond cleavage is another viable strategy. For instance, the photooxidation of alkyl 4-nitrophenyl sulfides has been shown to result in C-S bond cleavage. acs.org Similarly, visible-light-mediated silver catalysis can facilitate the selective oxidative C-S bond cleavage of benzyl thiols to yield carbonyl compounds. organic-chemistry.org Such oxidative conditions could potentially transform the propanoic acid side chain of the target molecule.

Transition-metal-free methods for C-S bond cleavage have also been developed, utilizing reagents such as halogenated compounds, oxidants, acids, and bases. rsc.org These approaches provide alternative pathways for the derivatization of organosulfur compounds without the need for metal catalysts. rsc.org

The ease of C-S bond cleavage can be influenced by the electronic nature of the aromatic ring. The presence of the electron-withdrawing nitro group in the ortho position of 3-(2-nitrophenyl)sulfanylpropanoic acid can affect the bond strength and susceptibility to cleavage compared to unsubstituted aryl thioethers.

Table 1: Potential Methods for Carbon-Sulfur Bond Cleavage in Thioethers

| Method | Reagents/Conditions | Potential Products from 3-(2-Nitrophenyl)sulfanylpropanoic Acid |

| Photochemical Cleavage | UV irradiation (e.g., 254 nm) | 2-Nitrothiophenol, propanoic acid derivatives |

| Oxidative Cleavage | Photooxidation, visible-light-mediated Ag(II) catalysis | 2-Nitrobenzenesulfonic acid, carbonyl compounds from the propanoic acid chain |

| Transition-Metal-Free Cleavage | Halogenated reagents, strong acids/bases | 2-Nitrothiophenol, functionalized propanoic acid |

Reactivity of the 2-Nitrophenyl Moiety

The 2-nitrophenyl group in 3-(2-nitrophenyl)sulfanylpropanoic acid is a key determinant of its reactivity, primarily due to the strong electron-withdrawing and directing effects of the nitro substituent.

The reduction of the nitro group is a fundamental transformation in aromatic chemistry, providing a gateway to a variety of amino-functionalized compounds. Aromatic nitro compounds can be reduced to anilines, hydroxylamines, or other nitrogen-containing functionalities depending on the reagents and reaction conditions employed. wikipedia.orgmasterorganicchemistry.com

Reduction to Anilines: The conversion of the nitro group to a primary amine is a common and synthetically useful reaction. Several methods are available for this transformation:

Catalytic Hydrogenation: This is a widely used method, often employing catalysts such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere. commonorganicchemistry.com It is generally a clean and efficient method.

Metal-Acid Systems: The use of metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid (e.g., HCl) is a classic and effective way to reduce aromatic nitro groups. masterorganicchemistry.comcommonorganicchemistry.com Tin(II) chloride (SnCl2) also serves as a mild reducing agent for this purpose. researchgate.net

Sodium Dithionite: This reagent offers a mild alternative for the reduction of nitro groups. researchgate.net

Sodium Sulfide: In some cases, sodium sulfide (Na2S) can be used, and it may offer selectivity when other reducible functional groups are present. commonorganicchemistry.com

The resulting 3-(2-aminophenyl)sulfanylpropanoic acid is a valuable intermediate for the synthesis of heterocyclic compounds, such as phenothiazine derivatives.

Reduction to Hydroxylamines: Under controlled conditions, the reduction can be stopped at the hydroxylamine stage. Reagents such as zinc dust in the presence of ammonium chloride can facilitate this transformation. wikipedia.org

Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups

| Reagent(s) | Product |

| H₂, Pd/C or Raney Ni | Amine |

| Fe, HCl | Amine |

| Sn, HCl | Amine |

| Zn, HCl | Amine |

| SnCl₂, HCl | Amine |

| Na₂S₂O₄ | Amine |

| Zn, NH₄Cl | Hydroxylamine |

Electrophilic Aromatic Substitution Studies

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry, allowing for the introduction of various substituents onto the benzene ring. wikipedia.orgmasterorganicchemistry.com The outcome of an EAS reaction on a substituted benzene, such as 3-(2-nitrophenyl)sulfanylpropanoic acid, is governed by the directing and activating/deactivating effects of the existing substituents.

The nitro group is a powerful deactivating group and a meta-director. It withdraws electron density from the aromatic ring through both inductive and resonance effects, making the ring less susceptible to electrophilic attack. The deactivation is most pronounced at the ortho and para positions, thus directing incoming electrophiles to the meta position.

The sulfanylpropanoic acid group (-S-CH₂CH₂COOH) , on the other hand, is generally considered to be an ortho-, para-director and an activating group. The sulfur atom, with its lone pairs of electrons, can donate electron density to the aromatic ring through resonance, stabilizing the arenium ion intermediate formed during ortho and para attack. The propanoic acid moiety has a mild electron-withdrawing inductive effect.

In 3-(2-nitrophenyl)sulfanylpropanoic acid, these two substituents have opposing effects. The strong deactivating and meta-directing nitro group will likely dominate the reactivity of the aromatic ring. Therefore, electrophilic aromatic substitution reactions on this molecule are expected to be sluggish and, if they occur, the incoming electrophile would be directed to the positions meta to the nitro group (positions 4 and 6) and ortho/para to the sulfanylpropanoic acid group. The steric hindrance from the bulky sulfanylpropanoic acid group might also influence the regioselectivity, potentially favoring substitution at the position para to the sulfur atom.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgmasterorganicchemistry.com However, the strongly deactivated nature of the ring in 3-(2-nitrophenyl)sulfanylpropanoic acid may require harsh reaction conditions for these transformations to proceed.

Intramolecular Cyclization and Rearrangement Reactions

The structure of 3-(2-nitrophenyl)sulfanylpropanoic acid, with a nucleophilic sulfur atom and a reactive nitro group in proximity on the aromatic ring, as well as a flexible carboxylic acid side chain, presents opportunities for intramolecular reactions.

A notable example of a related reaction is the gas-phase electrophilic cyclization of 2-nitrophenyl phenyl sulfide, which is initiated by the protonation of the nitro group. nih.gov This suggests that under certain acidic conditions, the nitro group in 3-(2-nitrophenyl)sulfanylpropanoic acid could become electrophilic and participate in a cyclization reaction with the neighboring sulfur atom.

Furthermore, following the reduction of the nitro group to an amino group, the resulting 3-(2-aminophenyl)sulfanylpropanoic acid is primed for intramolecular cyclization. The amino group can act as a nucleophile, and the carboxylic acid can be activated to form a lactam. This type of reaction is a common strategy for the synthesis of heterocyclic ring systems. For instance, acid-catalyzed intramolecular cyclization is a known method for producing thiadiazine oxides from related starting materials. nih.gov

The potential for intramolecular cyclization of N-phenyl N'-(2-chloroethyl)ureas to form N-phenyl-4,5-dihydrooxazol-2-amines highlights the general propensity for suitably functionalized molecules to undergo ring-forming reactions. nih.gov

Mechanistic Investigations of Key Transformations

Detailed kinetic studies on the reactions of 3-(2-nitrophenyl)sulfanylpropanoic acid have not been extensively reported. However, the kinetics of related processes can provide insights into the expected reaction rates and mechanisms.

The rate of electrophilic aromatic substitution would be significantly slower than that of benzene due to the deactivating effect of the nitro group. Kinetic studies on the nitration of nitrobenzene, for example, show a much-reduced reaction rate compared to benzene.

The kinetics of nitro group reduction can vary widely depending on the chosen method. Catalytic hydrogenations are often diffusion-controlled, while reductions with metals in acid are heterogeneous reactions with complex kinetics.

For C-S bond cleavage , kinetic studies on the photooxidation of related sulfides could provide information on quantum yields and the rates of radical formation and subsequent reactions.

Kinetic investigations into the oxysulfidation of nanosilver have revealed complex mechanisms that can switch between direct particle-fluid reactions and oxidative dissolution/precipitation pathways depending on the reactant concentrations. nih.gov While a different system, this illustrates the detailed mechanistic insights that can be gained from kinetic studies.

Elucidation of Reaction Intermediates in the Transformations of 3-(2-Nitrophenyl)sulfanylpropanoic Acid Remains an Area for Further Investigation

The study of reaction mechanisms is fundamental to understanding and optimizing chemical transformations. A key aspect of these studies is the elucidation of reaction intermediates, which are transient species that exist between reactants and products. For the compound 3-(2-Nitrophenyl)sulfanylpropanoic acid, detailed research findings specifically elucidating its reaction intermediates are not extensively available in the public domain.

Transformations of 3-(2-Nitrophenyl)sulfanylpropanoic acid, particularly those involving the nitro group and the propanoic acid side chain, are expected to proceed through a series of reactive intermediates. For instance, the reductive cyclization of related 2-nitrophenylthio-alkanoic acids to form 1,4-benzothiazine derivatives is a known transformation. In such reactions, it is plausible that the nitro group is first reduced to a nitroso, hydroxylamino, or amino group. Each of these reduction stages represents a potential, albeit often short-lived, intermediate.

Subsequent intramolecular cyclization would then likely proceed, potentially involving the formation of a tetrahedral intermediate upon nucleophilic attack of the sulfur atom or the newly formed amino group onto the carboxylic acid moiety. However, without specific experimental evidence from techniques such as low-temperature spectroscopy (NMR, IR), trapping experiments, or computational modeling focused on 3-(2-Nitrophenyl)sulfanylpropanoic acid, the precise nature and structure of these intermediates remain speculative.

The following table outlines hypothetical intermediates that could be involved in the reductive cyclization of 3-(2-Nitrophenyl)sulfanylpropanoic acid, based on established mechanisms for similar compounds. It is crucial to note that this information is based on chemical principles and not on direct experimental observation for this specific compound.

| Hypothetical Intermediate | Potential Method of Formation | Significance in Reaction Pathway |

| 3-(2-Nitrosophenyl)sulfanylpropanoic acid | Partial reduction of the nitro group | A key intermediate in the stepwise reduction of the nitro functionality. |

| 3-(2-Hydroxylaminophenyl)sulfanylpropanoic acid | Further reduction of the nitroso group | Precedes the formation of the fully reduced amino group. |

| 3-(2-Aminophenyl)sulfanylpropanoic acid | Complete reduction of the nitro group | The direct precursor to intramolecular cyclization. |

| Tetrahedral Intermediate | Intramolecular nucleophilic attack | Formed during the cyclization step leading to the benzothiazine ring system. |

Further research, employing modern analytical and spectroscopic techniques, is necessary to isolate, identify, and characterize the specific reaction intermediates involved in the chemical transformations of 3-(2-Nitrophenyl)sulfanylpropanoic acid. Such studies would provide valuable insights into the reaction mechanism and could aid in the development of more efficient synthetic routes to related heterocyclic compounds.

Advanced Spectroscopic and Structural Elucidation Methodologies for 3 2 Nitrophenyl Sulfanylpropanoic Acid

Nuclear Magnetic Resonance Spectroscopy (NMR) for Molecular Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and correlation patterns, a complete structural assignment of 3-(2-Nitrophenyl)sulfanylpropanoic acid can be achieved.

The ¹H NMR spectrum of 3-(2-Nitrophenyl)sulfanylpropanoic acid is anticipated to display distinct signals corresponding to the aromatic protons of the nitrophenyl ring and the aliphatic protons of the propanoic acid chain. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the nitro group and the carboxylic acid, as well as the sulfur atom.

The protons on the nitrophenyl ring are expected to appear in the downfield region, typically between 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic ring currents and the electron-withdrawing nitro group. The substitution pattern will lead to a complex splitting pattern, likely a series of doublets and triplets of doublets, reflecting the coupling between adjacent protons.

The two methylene (B1212753) groups of the propanoic acid chain (-S-CH₂-CH₂-COOH) will give rise to two distinct signals, each integrating to two protons. These are expected to appear as triplets due to coupling with each other. The methylene group adjacent to the sulfur atom (S-CH₂) would likely resonate at a different chemical shift compared to the methylene group adjacent to the carbonyl group (CH₂-COOH). The proton of the carboxylic acid (-COOH) is expected to appear as a broad singlet at a very downfield position, typically above 10 ppm, and its presence can often be confirmed by deuterium (B1214612) exchange.

Table 1: Predicted ¹H NMR Data for 3-(2-Nitrophenyl)sulfanylpropanoic Acid

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic-H (ortho to NO₂) | ~ 8.1 - 8.3 | d | ~ 8.0 |

| Aromatic-H (meta to NO₂) | ~ 7.5 - 7.7 | t | ~ 7.5 |

| Aromatic-H (para to NO₂) | ~ 7.6 - 7.8 | t | ~ 7.8 |

| Aromatic-H (ortho to S) | ~ 7.2 - 7.4 | d | ~ 8.0 |

| -S-CH₂- | ~ 3.1 - 3.3 | t | ~ 7.0 |

| -CH₂-COOH | ~ 2.7 - 2.9 | t | ~ 7.0 |

| -COOH | > 10.0 | br s | - |

Note: The predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in 3-(2-Nitrophenyl)sulfanylpropanoic acid will produce a distinct signal.

The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal, typically in the range of 170-180 ppm. The aromatic carbons will appear between 120 and 150 ppm. The carbon atom attached to the nitro group (C-NO₂) will be significantly deshielded. The carbon attached to the sulfur atom (C-S) will also have a characteristic chemical shift. The two methylene carbons of the propanoic acid chain will resonate in the aliphatic region, generally between 30 and 40 ppm.

Table 2: Predicted ¹³C NMR Data for 3-(2-Nitrophenyl)sulfanylpropanoic Acid

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -COOH | ~ 175 - 180 |

| C-NO₂ (Aromatic) | ~ 145 - 150 |

| C-S (Aromatic) | ~ 130 - 135 |

| Other Aromatic Carbons | ~ 120 - 140 |

| -S-CH₂- | ~ 35 - 40 |

| -CH₂-COOH | ~ 30 - 35 |

Note: The predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions.

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between adjacent protons. For instance, it would confirm the coupling between the two methylene groups of the propanoic acid chain and the couplings between the neighboring protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly attached proton and carbon atoms. It would be used to definitively assign the carbon signals for the two methylene groups and the protonated aromatic carbons.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The FT-IR spectrum of 3-(2-Nitrophenyl)sulfanylpropanoic acid is expected to show several characteristic absorption bands that confirm the presence of its key functional groups.

O-H Stretch: A very broad absorption band is anticipated in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid due to hydrogen bonding.

C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ is expected for the carbonyl (C=O) stretching vibration of the carboxylic acid.

N-O Stretches: The nitro group (NO₂) will exhibit two strong stretching vibrations: an asymmetric stretch typically around 1500-1550 cm⁻¹ and a symmetric stretch around 1330-1370 cm⁻¹.

C-S Stretch: The carbon-sulfur stretching vibration is generally weak and appears in the fingerprint region, typically between 600 and 800 cm⁻¹.

Aromatic C-H and C=C Stretches: The aromatic ring will show C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region.

Table 3: Predicted FT-IR Data for 3-(2-Nitrophenyl)sulfanylpropanoic Acid

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| Carboxylic Acid (-COOH) | O-H Stretch | 2500 - 3300 | Broad, Strong |

| Carboxylic Acid (-COOH) | C=O Stretch | 1700 - 1725 | Strong, Sharp |

| Nitro Group (-NO₂) | Asymmetric N-O Stretch | 1500 - 1550 | Strong |

| Nitro Group (-NO₂) | Symmetric N-O Stretch | 1330 - 1370 | Strong |

| Sulfanyl (B85325) Group (-S-) | C-S Stretch | 600 - 800 | Weak |

| Aromatic Ring | C-H Stretch | > 3000 | Medium |

| Aromatic Ring | C=C Stretch | 1400 - 1600 | Medium |

Note: The predicted frequencies are based on typical values and can be influenced by the molecular environment and physical state of the sample.

Raman spectroscopy provides complementary information to FT-IR. While polar bonds like C=O and O-H give strong signals in IR, non-polar or symmetric bonds often produce strong signals in Raman spectra. For 3-(2-Nitrophenyl)sulfanylpropanoic acid, the C-S bond and the symmetric vibrations of the nitro group and the aromatic ring are expected to be more prominent in the Raman spectrum compared to the FT-IR spectrum. This technique can be particularly useful for confirming the presence and substitution pattern of the aromatic ring through its characteristic ring breathing modes.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z), enabling the determination of the elemental formula of a compound. The theoretical exact mass of the neutral molecule 3-(2-Nitrophenyl)sulfanylpropanoic acid (C₉H₉NO₄S) is calculated by summing the masses of its constituent isotopes. For the protonated molecule [M+H]⁺, which is commonly observed in techniques like Electrospray Ionization (ESI), the high-resolution measurement would allow for its unambiguous identification among other species with the same nominal mass.

| Species | Molecular Formula | Theoretical Monoisotopic Mass (Da) |

|---|---|---|

| Neutral Molecule [M] | C₉H₉NO₄S | 227.0252 |

| Protonated Molecule [M+H]⁺ | C₉H₁₀NO₄S⁺ | 228.0325 |

| Deprotonated Molecule [M-H]⁻ | C₉H₈NO₄S⁻ | 226.0180 |

| Sodium Adduct [M+Na]⁺ | C₉H₉NO₄SNa⁺ | 250.0144 |

This table presents calculated theoretical exact masses. Experimental values obtained via HRMS would be expected to align with these figures within a few parts per million (ppm), confirming the elemental composition.

Tandem mass spectrometry (MS/MS) experiments, such as collision-induced dissociation (CID), provide insight into the molecular structure by breaking the molecule into smaller, characteristic fragments. The fragmentation of 3-(2-Nitrophenyl)sulfanylpropanoic acid is predicted to occur at its chemically most labile sites: the carboxylic acid group, the C-S (thioether) bonds, and the nitro group.

Key predictable fragmentation pathways include:

Loss of Water: The carboxylic acid group can readily lose a molecule of H₂O (m/z 18.01), particularly in the gas phase.

Decarboxylation: Loss of the carboxyl group as CO₂ (m/z 44.00) is a common fragmentation for carboxylic acids.

Cleavage of the C-S Bond: The bond between the propanoic acid chain and the sulfur atom can cleave, leading to fragments corresponding to the nitrophenylthiolate portion or the propanoic acid chain.

Nitro Group Fragmentation: The nitro group (NO₂) can be lost as NO₂ (m/z 46.01) or as a neutral loss of HNO₂ (m/z 47.01) from the parent ion, a characteristic fragmentation for nitroaromatic compounds. nih.govresearchgate.net

| Precursor Ion [M+H]⁺ m/z | Proposed Fragment Ion m/z | Neutral Loss | Proposed Fragment Structure |

|---|---|---|---|

| 228.03 | 210.02 | H₂O | [M+H-H₂O]⁺ |

| 228.03 | 182.02 | HCOOH | [M+H-HCOOH]⁺ |

| 228.03 | 154.00 | C₃H₅O₂ (propanoic acid radical + H) | [C₆H₄SNO₂]⁺ |

| 228.03 | 182.04 | NO₂ | [M+H-NO₂]⁺ |

| 154.00 | 108.02 | NO₂ | [C₆H₄S]⁺ |

This table outlines plausible fragmentation pathways based on established chemical principles. The relative abundance of these fragments would depend on the specific conditions of the mass spectrometry experiment, such as collision energy.

X-ray Diffraction Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Single Crystal X-ray Diffraction (SCXRD) involves directing a beam of X-rays onto an ordered, single crystal of the material. As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms in a predictable pattern. By rotating the crystal and collecting the diffraction data, a three-dimensional map of the electron density can be constructed. From this map, the positions of individual atoms, bond lengths, bond angles, and torsional angles can be determined with very high precision, revealing the molecule's conformation in the solid state.

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pbca |

| a (Å) | ~8-12 |

| b (Å) | ~5-10 |

| c (Å) | ~15-20 |

| β (°) | ~90-105 (for Monoclinic) |

| Volume (ų) | ~1200-1600 |

| Z (molecules/unit cell) | 4 or 8 |

| Key Interactions | O-H···O (Carboxylic acid dimer), C-H···O, π-π stacking |

This table presents a hypothetical set of crystallographic parameters based on analyses of similarly functionalized organic molecules. libretexts.orguni.luncats.io Experimental determination via SCXRD would be required for validation.

Chromatographic Techniques for Purity and Mixture Analysis

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are essential for separating 3-(2-Nitrophenyl)sulfanylpropanoic acid from impurities, starting materials, or byproducts. Reversed-phase HPLC (RP-HPLC) is a highly suitable technique for this purpose. In RP-HPLC, the compound is dissolved in a polar mobile phase and passed through a column containing a nonpolar stationary phase (e.g., C18). Due to its moderate polarity, 3-(2-Nitrophenyl)sulfanylpropanoic acid will be retained on the column and then eluted by gradually increasing the proportion of an organic solvent (like acetonitrile (B52724) or methanol) in the mobile phase. The retention time is a characteristic property that can be used for identification, while the peak area allows for quantification and purity assessment.

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 30% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Expected Retention Time | ~7-9 minutes |

The conditions in this table are based on established methods for analyzing related nitrophenyl and propanoic acid derivatives and would serve as a strong starting point for method development. sielc.comnih.gov

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography is a cornerstone technique for the analysis of non-volatile or thermally labile compounds like 3-(2-Nitrophenyl)sulfanylpropanoic acid. The separation is typically achieved using a reverse-phase (RP) approach, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture.

Chromatographic Conditions:

The analysis of a structurally similar compound, 3-(2-Nitrophenyl)propionic acid, provides a strong basis for developing an HPLC method for 3-(2-Nitrophenyl)sulfanylpropanoic acid. sielc.com The presence of the sulfur atom in the thioether linkage may influence the retention time, but the general principles of the separation are expected to be analogous.

A typical HPLC method would employ a C18 stationary phase, which is a nonpolar matrix that interacts with the nonpolar regions of the analyte. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (MeCN), and an aqueous component, often with an acid modifier to control the ionization of the carboxylic acid group and improve peak shape. sielc.comnih.gov For mass spectrometry (MS) compatible methods, a volatile acid like formic acid is preferred over non-volatile acids such as phosphoric acid. sielc.com

Detailed Research Findings:

While specific studies on 3-(2-Nitrophenyl)sulfanylpropanoic acid are not widely available, research on similar organic acids and phenolic compounds offers valuable insights. For instance, the separation of various organic acids has been successfully achieved using C18 columns with a mobile phase gradient of an acidic aqueous solution and methanol. nih.gov The detection is commonly performed using a photodiode array (PDA) detector, which can monitor absorbance at multiple wavelengths, with 215 nm being a common wavelength for the detection of organic acids. nih.gov The use of hydrophilic interaction chromatography (HILIC) has also been explored for the separation of polar organic acids, offering an alternative to reverse-phase chromatography. smatrix.commdpi.com

For the analysis of related sulfur-containing compounds like 3-mercaptopropionic acid, pre-column derivatization with a fluorescent tag followed by HPLC with fluorescence detection has been shown to be a highly sensitive method. nih.gov This approach could potentially be adapted for 3-(2-Nitrophenyl)sulfanylpropanoic acid if higher sensitivity is required.

Interactive Data Table: HPLC Parameters for the Analysis of 3-(2-Nitrophenyl)sulfanylpropanoic Acid (Proposed)

| Parameter | Condition | Reference |

| Column | Reverse-Phase C18, 5 µm particle size, 4.6 x 250 mm | sielc.comnih.gov |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid | sielc.com |

| Gradient | Isocratic or Gradient elution (e.g., 30-70% B over 20 minutes) | nih.gov |

| Flow Rate | 1.0 mL/min | nih.gov |

| Detection | UV-Vis at 215 nm and 254 nm | nih.gov |

| Injection Volume | 10-20 µL | nih.gov |

| Temperature | Ambient or controlled at 25-30 °C | smatrix.com |

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry is a powerful technique for the identification and quantification of volatile and thermally stable compounds. However, carboxylic acids like 3-(2-Nitrophenyl)sulfanylpropanoic acid are generally non-volatile and require a chemical modification step known as derivatization prior to GC-MS analysis. researchgate.netmdpi.com

Derivatization:

The primary purpose of derivatization is to convert the polar carboxylic acid group into a less polar and more volatile ester or silyl (B83357) ester. gcms.czresearchgate.net This process reduces the analyte's polarity and increases its thermal stability, making it suitable for gas chromatography.

Common derivatization reagents for carboxylic acids include:

Silylating agents: Such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which replace the acidic proton of the carboxylic acid with a trimethylsilyl (B98337) (TMS) group. researchgate.netgcms.cz

Alkylating agents: Such as diazomethane (B1218177) or alkyl chloroformates, which convert the carboxylic acid into its corresponding methyl or other alkyl ester. researchgate.net

The derivatization reaction is typically carried out by heating the dried sample with the derivatizing agent in a suitable solvent. researchgate.netmdpi.com

GC-MS Conditions:

Following derivatization, the sample is injected into the GC-MS system. The separation occurs in a capillary column, typically with a nonpolar stationary phase. The temperature of the GC oven is programmed to increase over time to elute compounds with different boiling points. The mass spectrometer then detects and fragments the eluted compounds, providing a unique mass spectrum that can be used for identification.

Detailed Research Findings:

While no specific GC-MS methods for 3-(2-Nitrophenyl)sulfanylpropanoic acid have been documented in the reviewed literature, the general principles for the analysis of other organic acids are well-established. For example, the analysis of various organic acids in biological samples often involves extraction, derivatization with a silylating agent, and subsequent GC-MS analysis. nih.gov The choice of derivatization reagent and reaction conditions is crucial for achieving complete derivatization and avoiding the formation of byproducts. researchgate.netjfda-online.com The mass spectrum of the derivatized compound will show characteristic fragments that can be used to confirm its structure.

Interactive Data Table: Proposed GC-MS Parameters for Derivatized 3-(2-Nitrophenyl)sulfanylpropanoic Acid

| Parameter | Condition | Reference |

| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) | gcms.cz |

| Reaction Conditions | 70°C for 30 minutes | researchgate.net |

| GC Column | DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) | nih.gov |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min | nih.gov |

| Injector Temperature | 250°C | nih.gov |

| Oven Program | Initial temp 80°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min | nih.gov |

| MS Interface Temp | 280°C | nih.gov |

| Ion Source Temp | 230°C | nih.gov |

| Ionization Mode | Electron Ionization (EI) at 70 eV | nih.gov |

| Mass Range | m/z 50-550 | nih.gov |

Computational and Theoretical Investigations of 3 2 Nitrophenyl Sulfanylpropanoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule. For 3-(2-Nitrophenyl)sulfanylpropanoic acid, such studies would provide invaluable insights.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. Future DFT studies on 3-(2-Nitrophenyl)sulfanylpropanoic acid could determine a wide range of properties, including optimized molecular geometry, electronic energies, and the distribution of electron density. Key parameters that would be of interest include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the gap between which is a crucial indicator of chemical reactivity and kinetic stability. At present, no specific DFT data for this compound has been published.

Ab Initio Methods for Electronic Structure

Ab initio methods, which are based on first principles without the use of empirical parameters, offer a higher level of theory and can be used to benchmark results from other methods. Application of methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory to 3-(2-Nitrophenyl)sulfanylpropanoic acid would yield highly accurate electronic structure information. Such studies are computationally intensive and have not yet been reported for this molecule.

Molecular Modeling and Conformational Analysis

The biological and chemical activity of a flexible molecule like 3-(2-Nitrophenyl)sulfanylpropanoic acid is intrinsically linked to its three-dimensional shape. Molecular modeling techniques are essential for exploring the possible conformations and identifying the most stable structures. A systematic conformational analysis would involve scanning the potential energy surface by rotating the single bonds in the propanoic acid chain and the bond connecting the sulfur atom to the nitrophenyl ring. This would reveal the low-energy conformers and the energy barriers between them, which is critical for understanding how the molecule might interact with other species. Currently, there are no published reports detailing the conformational preferences of this specific compound.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods are powerful tools for predicting spectroscopic data, which can aid in the interpretation of experimental spectra. For 3-(2-Nitrophenyl)sulfanylpropanoic acid, theoretical calculations could provide predictions for:

NMR Spectra: Calculation of ¹H and ¹³C nuclear magnetic resonance (NMR) chemical shifts.

Vibrational Spectra: Prediction of infrared (IR) and Raman vibrational frequencies.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) calculations to predict electronic transitions and the corresponding absorption wavelengths in the ultraviolet-visible (UV-Vis) spectrum.

A comparison of such predicted spectra with experimental data, when it becomes available, would be a powerful validation of the computational models used. To date, no such predictive studies have been published.

Reaction Pathway Elucidation through Transition State Calculations

Understanding the mechanisms of chemical reactions involving 3-(2-Nitrophenyl)sulfanylpropanoic acid requires the characterization of transition states. Computational methods can be used to locate the transition state structures and calculate the activation energies for potential reaction pathways. This would be particularly useful for studying reactions such as its synthesis, degradation, or its interaction with biological targets. This area of research for 3-(2-Nitrophenyl)sulfanylpropanoic acid is yet to be explored.

Solvent Effects in Theoretical Studies

The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Theoretical studies can incorporate the effects of a solvent either implicitly, using a continuum model, or explicitly, by including individual solvent molecules in the calculation. For 3-(2-Nitrophenyl)sulfanylpropanoic acid, investigating how its conformational equilibrium and electronic properties change in different solvents would be crucial for understanding its behavior in various chemical and biological media. No studies including solvent effects on this compound have been reported in the literature.

Information on the is Not Currently Available in Publicly Accessible Research.

Despite a thorough search of available scientific literature and computational chemistry databases, specific studies detailing the electronic structure and molecular orbitals of the chemical compound 3-(2-Nitrophenyl)sulfanylpropanoic acid could not be located.

Computational and theoretical investigations, such as electronic structure analysis and the examination of molecular orbitals, are highly specific to the molecule under study. These analyses typically involve sophisticated quantum mechanical calculations to determine properties like the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting energy gap. This information is crucial for understanding a molecule's reactivity, kinetic stability, and electronic properties.

While general principles of electronic structure analysis and molecular orbital theory are well-established, and studies on structurally related compounds containing nitrophenyl or propanoic acid moieties exist, the specific data for 3-(2-Nitrophenyl)sulfanylpropanoic acid is not present in the reviewed resources. Generating accurate data tables and detailed research findings for this compound would necessitate dedicated computational chemistry research that has not yet been published or made publicly available.

Therefore, the requested content for the section "5.6. Electronic Structure Analysis and Molecular Orbitals" of the proposed article cannot be provided at this time.

Derivatization Strategies and Analog Synthesis of 3 2 Nitrophenyl Sulfanylpropanoic Acid Scaffolds

The structural framework of 3-(2-nitrophenyl)sulfanylpropanoic acid presents multiple reactive sites that are amenable to chemical modification. These sites—the carboxylic acid group, the sulfanyl (B85325) linkage, and the nitrophenyl ring—offer distinct opportunities for derivatization and the generation of diverse analog libraries. Such synthetic efforts are crucial for exploring the structure-activity relationships of this scaffold in various chemical and biological contexts.

Applications of 3 2 Nitrophenyl Sulfanylpropanoic Acid in Advanced Chemical Research Excluding Biological and Clinical Doma

Electrochemical Studies of Redox Behavior

The electrochemical behavior of 3-(2-nitrophenyl)sulfanylpropanoic acid is primarily dictated by the redox-active nitroaromatic group. While specific studies on this exact molecule are not extensively documented in publicly available literature, its redox characteristics can be inferred from the well-established electrochemical behavior of related nitroaromatic compounds and nitrophenyl thioethers.

The principal electrochemical process of interest is the reduction of the nitro group (-NO2) on the phenyl ring. This reduction typically proceeds in a stepwise manner, particularly in aprotic or buffered aqueous solutions. The initial step involves a one-electron reduction to form a nitro anion radical. This is followed by further reduction to a nitroso intermediate, then to a hydroxylamine, and finally to the corresponding amine. The precise potentials at which these reductions occur are dependent on several factors, including the pH of the medium, the solvent system, and the material of the working electrode.

In the context of 3-(2-nitrophenyl)sulfanylpropanoic acid, the presence of the propanoic acid and thioether moieties would be expected to influence the reduction potentials. The electron-donating nature of the sulfur atom in the thioether linkage could slightly increase the electron density on the aromatic ring, potentially making the reduction of the nitro group slightly more difficult (i.e., occur at a more negative potential) compared to an unsubstituted nitrobenzene. Conversely, the carboxylic acid group can participate in protonation equilibria, which will significantly affect the redox potentials, especially in aqueous solutions.

Cyclic voltammetry is a key technique used to study these redox processes. nih.govossila.com A typical cyclic voltammogram of a nitroaromatic compound would show one or more cathodic peaks corresponding to the reduction steps. The reversibility of these peaks provides insight into the stability of the generated intermediates. For many nitroaromatic compounds, the initial reduction to the anion radical is reversible, while subsequent steps are often irreversible due to follow-up chemical reactions.

While specific experimental data for 3-(2-nitrophenyl)sulfanylpropanoic acid is scarce, the table below provides representative data for a closely related compound, S-(2-nitrophenyl)-L-cysteine, which shares the core 2-nitrophenylthioalkanoic acid structure. This data can be considered indicative of the expected electrochemical behavior.

| Parameter | Description | Typical Value Range for Related Compounds |

| Epc1 (V vs. Ag/AgCl) | Potential of the first cathodic peak (NO2 reduction) | -0.6 to -1.0 |

| Epc2 (V vs. Ag/AgCl) | Potential of the second cathodic peak (further reduction) | -1.0 to -1.4 |

| Mechanism | General reduction pathway | Nitro -> Nitroso -> Hydroxylamine -> Amine |

This table presents generalized data based on the electrochemical behavior of nitroaromatic compounds. Specific values for 3-(2-Nitrophenyl)sulfanylpropanoic acid may vary based on experimental conditions.

Photochemical Transformations and Photo-Responsive Systems (Non-Biological)

The photochemical properties of 3-(2-nitrophenyl)sulfanylpropanoic acid are centered around the 2-nitrophenyl group, a well-known photolabile moiety. Compounds containing the o-nitrobenzyl functionality and its derivatives are widely utilized in the development of photo-responsive materials due to their ability to undergo bond cleavage upon exposure to ultraviolet (UV) light. researchgate.netresearchgate.net

The primary photochemical transformation of 2-nitrophenyl compounds involves an intramolecular hydrogen abstraction by the excited nitro group from the benzylic position. This leads to the formation of an aci-nitro intermediate, which then rearranges to release the group attached at the benzylic position and generates a 2-nitrosobenzaldehyde or related species. In the case of 3-(2-nitrophenyl)sulfanylpropanoic acid, the relevant bond is the sulfur-carbon bond. Irradiation with UV light is expected to induce cleavage of the C-S bond, leading to the formation of a thiolate and a 2-nitrophenyl derivative.

This photo-cleavage property makes 3-(2-nitrophenyl)sulfanylpropanoic acid and similar molecules candidates for incorporation into photo-responsive polymer networks and materials. prepchem.com For instance, they can be used as photocleavable crosslinkers in hydrogels. Upon irradiation, the crosslinks are broken, leading to a change in the material's properties, such as swelling or dissolution. This can be exploited in applications like photolithography for creating patterned surfaces or for the controlled release of encapsulated non-biological payloads.

The efficiency of the photochemical reaction is quantified by the photolysis quantum yield (Φ), which is the fraction of absorbed photons that result in a specific photochemical event. The quantum yield for the photolysis of o-nitrobenzyl compounds can vary significantly depending on the specific molecular structure and the solvent environment. For many 1-(2-nitrophenyl)ethyl derivatives, quantum yields are in the range of 0.1 to 0.6. nih.govresearchgate.netresearchgate.net

| Parameter | Description | Typical Value for Related Compounds |

| λmax (nm) | Wavelength of maximum UV absorption | ~260-280 nm and a shoulder at ~340-360 nm |

| Irradiation Wavelength (nm) | Typical wavelength used for photolysis | 300 - 365 |

| Photolysis Quantum Yield (Φ) | Efficiency of photocleavage | 0.1 - 0.6 |

| Primary Photoproducts | Resulting species after photolysis | Thiolate, 2-nitroso derivative |

This table presents generalized data based on the photochemical properties of o-nitrobenzyl and related compounds. Specific values for 3-(2-Nitrophenyl)sulfanylpropanoic acid may vary.

Future Research Directions and Perspectives on 3 2 Nitrophenyl Sulfanylpropanoic Acid

Development of Novel and Efficient Synthetic Routes

The accessibility of a compound is fundamental to its study and application. While general methods for the synthesis of arylthio-propanoic acids exist, the development of novel and more efficient synthetic routes specifically tailored for 3-(2-Nitrophenyl)sulfanylpropanoic acid is a crucial first step. A common approach for creating similar arylthio-propanoic acids involves the reaction of an aryl iodide with 3-mercaptopropionic acid in the presence of a copper(I) oxide catalyst. This method offers a solid foundation for producing a variety of such compounds.

Future research could focus on optimizing this copper-catalyzed reaction for the specific synthesis of 3-(2-Nitrophenyl)sulfanylpropanoic acid. This would involve a systematic investigation of various parameters to enhance yield, purity, and cost-effectiveness. Key areas for exploration include:

Catalyst Systems: Investigating alternative and more efficient copper catalysts, or even exploring other transition metal catalysts, could lead to improved reaction kinetics and milder reaction conditions.

Reaction Conditions: A thorough study of solvent effects, temperature, and reaction time will be critical in maximizing the efficiency of the synthesis.

Starting Material Accessibility: Exploring alternative starting materials to the corresponding aryl iodide, such as more readily available or less expensive precursors, would be highly beneficial for large-scale production.

Furthermore, the development of entirely new synthetic strategies that avoid the use of metal catalysts would represent a significant advancement in green chemistry. This could involve exploring novel C-S bond-forming reactions under metal-free conditions.

Untapped Reactivity Profiles and Novel Transformations

The unique combination of a nitro group, a thioether linkage, and a carboxylic acid moiety in 3-(2-Nitrophenyl)sulfanylpropanoic acid suggests a rich and largely unexplored reactivity profile. Each of these functional groups can participate in a wide array of chemical transformations, and their interplay could lead to novel and unexpected chemical behavior.

Future research should systematically investigate the reactivity of this compound, focusing on:

Selective Reductions: The nitro group is a versatile functional group that can be selectively reduced to an amine, a hydroxylamine, or other nitrogen-containing functionalities. Exploring the selective reduction of the nitro group in the presence of the thioether and carboxylic acid would open up avenues to a diverse range of new derivatives with potential applications in medicinal chemistry and materials science.

Oxidation of the Thioether: The sulfur atom in the thioether linkage can be oxidized to a sulfoxide (B87167) or a sulfone. This would not only modify the electronic properties of the molecule but also introduce a chiral center at the sulfur atom, offering possibilities for the synthesis of enantiomerically pure compounds.

Transformations of the Carboxylic Acid: The carboxylic acid group can be converted into a variety of other functional groups, such as esters, amides, and acid chlorides. These transformations would allow for the incorporation of the 3-(2-nitrophenyl)sulfanyl scaffold into larger and more complex molecular architectures, including polymers and bioactive molecules.

Intramolecular Cyclizations: The strategic placement of the functional groups in 3-(2-Nitrophenyl)sulfanylpropanoic acid could enable novel intramolecular cyclization reactions, leading to the formation of new heterocyclic ring systems.

Advanced Spectroscopic Methodologies for Deeper Structural Insights

A thorough understanding of the three-dimensional structure and electronic properties of 3-(2-Nitrophenyl)sulfanylpropanoic acid is essential for predicting its reactivity and designing potential applications. While standard spectroscopic techniques like NMR and IR spectroscopy provide basic structural information, the application of more advanced methodologies can offer deeper insights.

Future research should employ a suite of advanced spectroscopic techniques to fully characterize this molecule:

Multi-nuclear and Multi-dimensional NMR Spectroscopy: Techniques such as 13C, 15N, and even 33S NMR spectroscopy can provide detailed information about the electronic environment of each atom in the molecule. Multi-dimensional NMR experiments, such as HSQC, HMBC, and NOESY, can be used to elucidate through-bond and through-space correlations, providing a comprehensive picture of the molecule's connectivity and conformation in solution.

X-ray Crystallography: Obtaining a single-crystal X-ray structure of 3-(2-Nitrophenyl)sulfanylpropanoic acid would provide definitive information about its solid-state conformation, including bond lengths, bond angles, and intermolecular interactions. This information is invaluable for understanding its packing in the solid state and for validating computational models.

Advanced Vibrational Spectroscopy: Techniques like Raman spectroscopy can provide complementary information to IR spectroscopy, particularly for vibrations that are weak or inactive in the IR spectrum.

Predictive Computational Modeling for Material Design

Computational chemistry offers a powerful tool for understanding the structure, properties, and reactivity of molecules, and for guiding the design of new materials with desired functionalities. In the context of 3-(2-Nitrophenyl)sulfanylpropanoic acid, computational modeling can provide valuable insights that complement experimental studies.

Future research should leverage predictive computational modeling to:

Elucidate Electronic Structure: Density Functional Theory (DFT) calculations can be used to determine the molecule's electronic structure, including its molecular orbitals (HOMO and LUMO), electrostatic potential surface, and atomic charges. mdpi.combohrium.com This information is crucial for understanding its reactivity and potential for intermolecular interactions.

Predict Spectroscopic Properties: Computational methods can be used to predict NMR chemical shifts and IR vibrational frequencies. mdpi.com Comparing these predicted values with experimental data can aid in the assignment of spectroscopic signals and provide confidence in the proposed structure.

Model Reaction Mechanisms: Computational modeling can be used to investigate the mechanisms of potential reactions involving 3-(2-Nitrophenyl)sulfanylpropanoic acid. This can help in understanding the feasibility of proposed transformations and in optimizing reaction conditions.

Design Novel Materials: By understanding the structure-property relationships of this molecule, computational modeling can be used to design new materials with tailored electronic, optical, or self-assembly properties. For example, the potential for this molecule to form interesting supramolecular structures through hydrogen bonding and π-π stacking interactions could be explored computationally.

Integration into Emerging Fields of Synthetic Chemistry

The unique structural features of 3-(2-Nitrophenyl)sulfanylpropanoic acid make it a promising building block for integration into various emerging fields of synthetic chemistry.

Future research could explore the application of this compound in areas such as:

Supramolecular Chemistry and Crystal Engineering: The presence of both a hydrogen-bond donor (carboxylic acid) and acceptor (nitro group), as well as an aromatic ring capable of π-stacking, suggests that this molecule could be a valuable synthon for the construction of novel supramolecular assemblies and crystalline materials with interesting properties.

Medicinal Chemistry: The nitroaromatic and thioether motifs are found in a variety of biologically active compounds. The functional group handles on 3-(2-Nitrophenyl)sulfanylpropanoic acid provide ample opportunities for derivatization and the generation of compound libraries for screening against various biological targets.

Materials Science: The incorporation of this molecule into polymers or other materials could impart unique properties, such as altered solubility, thermal stability, or optical characteristics. The nitro group, in particular, can influence the electronic and photophysical properties of materials.

Challenges and Opportunities in the Academic Study of Arylthio-Propanoic Acids